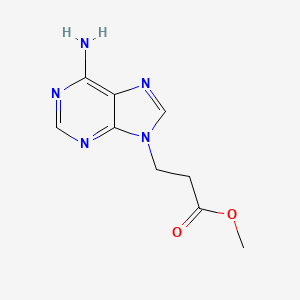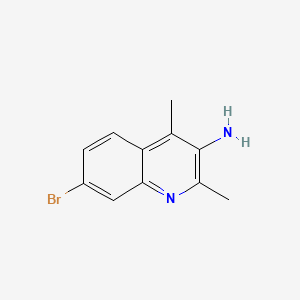
7-Bromo-2,4-dimethylquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,4-dimethylquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of a bromine atom at the 7th position, and two methyl groups at the 2nd and 4th positions of the quinoline ring. The quinoline structure is known for its biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dimethylquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2,4-dimethylquinoline followed by amination at the 3rd position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like chloroform or dichloromethane. The amination step can be achieved using ammonia or primary amines under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Green chemistry approaches, including the use of environmentally benign solvents and catalysts, are also being explored to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2,4-dimethylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LAH, NaBH4), solvents (e.g., THF, ethanol).
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,4-dimethylquinolin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-2,4-dimethylquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the quinoline scaffold.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Another brominated heterocyclic amine with potential medicinal applications.
2,4-Dimethylquinoline: Lacks the bromine atom but shares the quinoline backbone.
7-Bromoquinoline: Similar structure but without the methyl groups at the 2nd and 4th positions.
Uniqueness
7-Bromo-2,4-dimethylquinolin-3-amine is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups can enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C11H11BrN2 |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
7-bromo-2,4-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H11BrN2/c1-6-9-4-3-8(12)5-10(9)14-7(2)11(6)13/h3-5H,13H2,1-2H3 |
InChI-Schlüssel |
FQLCQXYVPJXRTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC2=NC(=C1N)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



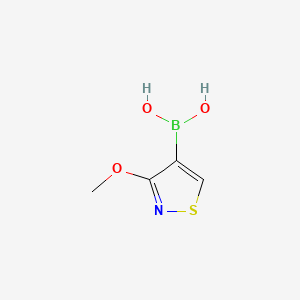
![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)
![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)
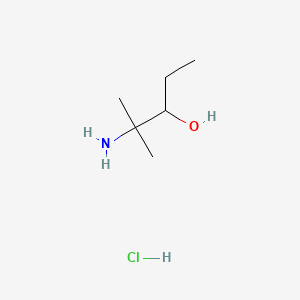

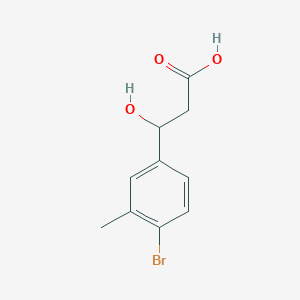
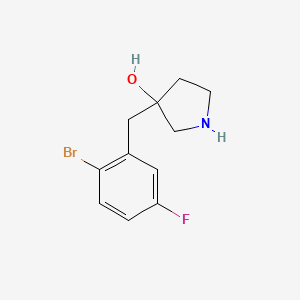
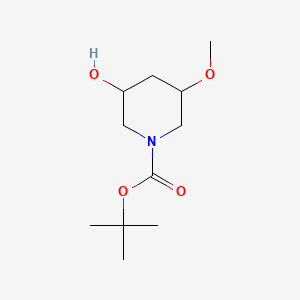
![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
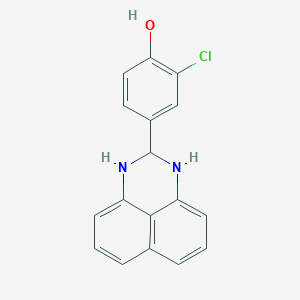
![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)
